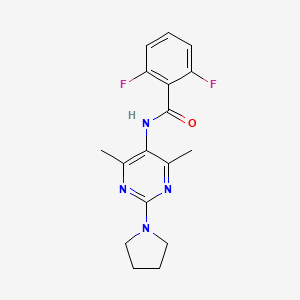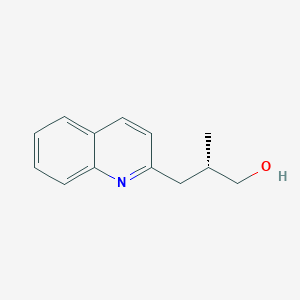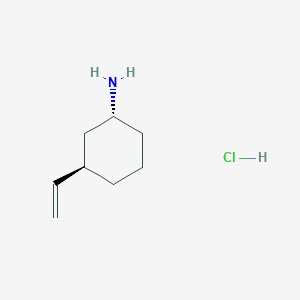
4-(4-fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that exhibits promising biological activity, making it an attractive target for researchers in the field of medicinal chemistry.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Research into triazole compounds, including structures similar to 4-(4-fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide, has shown promising antimicrobial and anticancer activities. These compounds engage in the inhibition of various bacterial and fungal strains, as well as showing potential in targeting cancer cell lines. For instance, derivatives of triazole have been synthesized with the intent of exploring their biological activities, leading to findings that certain derivatives exhibit good to moderate antimicrobial activity, as well as significant inhibition of cancer cell proliferation. This showcases the versatility of triazole compounds in medical research, particularly in developing new therapeutic agents against infectious diseases and cancer (Hebishy et al., 2020); (Jayarajan et al., 2019).
Neurological Applications
In neurological research, triazole derivatives have been explored as potent agents in imaging studies, particularly for mapping serotonin receptors in the brain. These studies have implications for understanding and treating neurological disorders, such as Alzheimer's disease and depression. The utilization of triazole-based compounds in positron emission tomography (PET) imaging offers a non-invasive method to investigate the brain's biochemistry and the potential for diagnosing and monitoring the progression of neurological conditions (Choi et al., 2015).
Mechanistic Insights and Synthesis Optimization
Research into the mechanistic pathways and synthesis optimization of triazole compounds, including 4-(4-fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide, provides valuable insights into the efficient production of these molecules. Studies focusing on the synthesis mechanisms offer a theoretical basis for creating new triazole derivatives with improved yields and desired properties. This research supports the ongoing development of triazole-based compounds for various scientific and industrial applications, emphasizing the importance of understanding chemical reactions at the molecular level (Gu & Lu, 2020).
properties
IUPAC Name |
5-(4-fluorophenyl)-N-(1-pyridin-4-ylethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-10(11-6-8-18-9-7-11)19-16(23)15-14(20-22-21-15)12-2-4-13(17)5-3-12/h2-10H,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZMJSUKZHJFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(1-pyridin-4-ylethyl)-2H-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2876451.png)

![N-(4-ethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2876455.png)

![2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B2876460.png)
![3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2876461.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2876462.png)
![methyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2876464.png)

![2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one](/img/structure/B2876468.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B2876470.png)
![5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2876472.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2876473.png)